N'-((2-CHLORO-3-QUINOLINYL)METHYLENE)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
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Overview
Description
N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a nitrophenoxy group, and a hydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-chloro-3-quinolinecarboxaldehyde, is synthesized through a series of reactions involving chlorination and cyclization.
Condensation Reaction: The quinoline derivative is then reacted with 2-(2-nitrophenoxy)acetic acid hydrazide under acidic or basic conditions to form the desired hydrazide compound. This step often requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production. Purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The quinoline ring may intercalate with DNA, affecting its replication and transcription. The nitrophenoxy group may participate in redox reactions, generating reactive oxygen species that can induce cellular damage. The hydrazide moiety may form covalent bonds with target proteins, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE: Unique due to its specific combination of functional groups.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Hydrazide Derivatives: Compounds with hydrazide moieties but different aromatic rings.
Uniqueness
N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of a quinoline ring, nitrophenoxy group, and hydrazide moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c19-18-13(9-12-5-1-2-6-14(12)21-18)10-20-22-17(24)11-27-16-8-4-3-7-15(16)23(25)26/h1-10H,11H2,(H,22,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCNZIAWLRGLPC-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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